Fmoc-Lys(Tfa)-OH

概要

説明

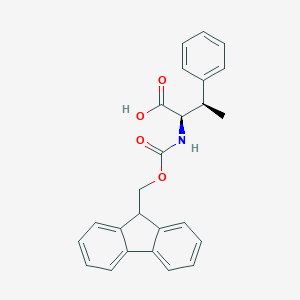

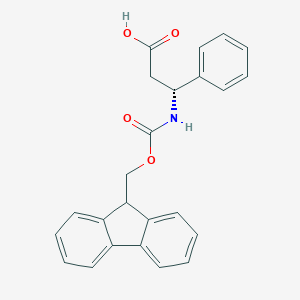

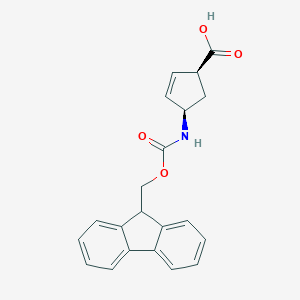

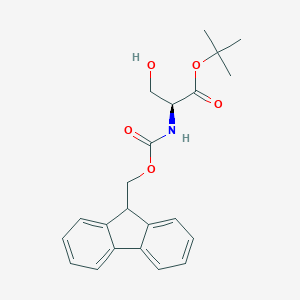

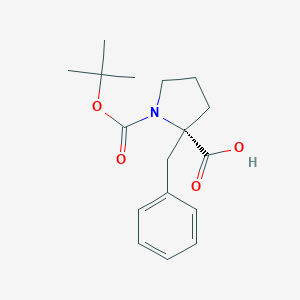

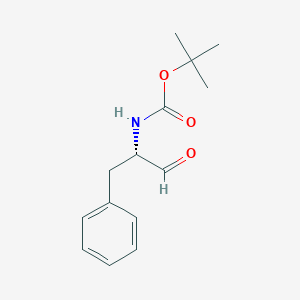

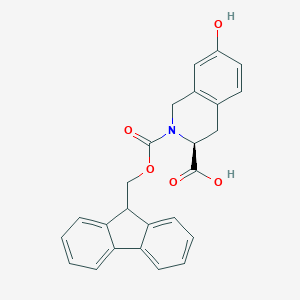

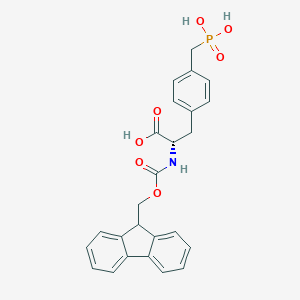

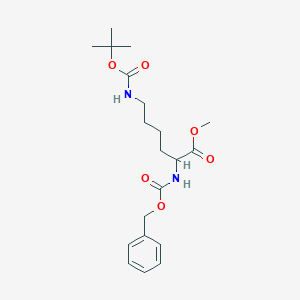

Fmoc-Lys(Tfa)-OH is a lysine derivative used in peptide synthesis . It is also known as Nα-Fmoc-Nε-trifluoroacetyl-L-lysine . The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis .

Synthesis Analysis

This compound plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . It is versatile for solid-phase resins that are sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Trt (chlorotrityl), Mtt (4-methyltrityl), Mmt (4-methoxytrityl) are employed to synthesize the ligand targeted fluorescent tagged bioconjugates .Molecular Structure Analysis

The empirical formula of this compound is C23H23F3N2O5 . Its molecular weight is 464.43 g/mol .Chemical Reactions Analysis

The trifluoroacetyl group of this compound can be selectively removed by aqueous basic hydrolysis . This property allows it to be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which takes advantage of intermediate aspartamide formation .Physical And Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .科学的研究の応用

ペプチドベースハイドロゲル

Fmoc-Lys(Tfa)-OH: は、様々な用途に適した生体適合性材料であるペプチドベースハイドロゲル(PHG)の形成に使用されます。 これらのハイドロゲルは、生物学、生物医学、バイオテクノロジーの用途、例えば、薬物送達システムやイメージングのための診断ツールなど、その可能性について調査されています。 .

自動化されたFmocベース合成

この化合物は、生物活性ペプチドの自動化されたFmocベース合成においても不可欠です。これは、中性pHレベルで最適な天然化学リガンド(NCL)を受けることができるペプチドを作成する役割を果たします。 この方法は、生物学的調査のための正確な構造を持つペプチドを合成するため重要です。 .

固相ペプチド合成

This compound: は、生物学的試験、NMR構造研究、またはペプチドと他の分子間の相互作用研究など、様々な研究に必要な大量のペプチドを生成するために用いられる方法である固相ペプチド合成(SPPS)で使用されます。 .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers The relevant papers retrieved discuss the use of Fmoc-Lys(Tfa)-OH in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates and the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .

作用機序

Target of Action

Fmoc-Lys(Tfa)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain . The role of this compound is to protect these amino acids during the synthesis process, preventing unwanted reactions and ensuring the correct sequence is formed .

Mode of Action

The compound this compound operates by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acid, while the Tfa (trifluoroacetic acid) group protects the side chain . These protecting groups are removed at specific stages of the synthesis process, allowing the peptide chain to be assembled in the correct sequence .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group is removed through a base-catalyzed reaction, allowing the free amino group to form a peptide bond with the carboxyl group of the next amino acid . This process is repeated for each amino acid in the sequence. The Tfa group is removed later in the process, freeing the side chain for interaction with other molecules .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the compound, the reaction conditions, and the presence of other reagents .

Result of Action

The result of the action of this compound is the successful synthesis of a peptide with the desired sequence . By protecting the amino and side chain groups of the lysine residue, this compound ensures that the peptide chain is assembled correctly, without unwanted side reactions . After the synthesis process, the peptide can be used for various applications, such as biological testing or structural research .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the reaction environment can affect the efficiency of the Fmoc removal . Additionally, the temperature and duration of the reaction can impact the success of the peptide synthesis . It’s also important to note that the choice of solvent can affect the solubility of the compound and the efficiency of the reaction .

生化学分析

Biochemical Properties

Fmoc-Lys(Tfa)-OH plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds . It interacts with various enzymes and proteins during peptide synthesis . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide bond formation . The Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for successful peptide synthesis . Over time, the Fmoc group is cleaved, allowing for the addition of the next amino acid in the peptide chain .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as peptidyl transferases during the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It is transported to the site of peptide synthesis, where it is incorporated into the growing peptide chain .

Subcellular Localization

This compound is localized at the site of peptide synthesis within the cell . Its activity and function are related to its role in the formation of peptide bonds, contributing to the synthesis of proteins .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

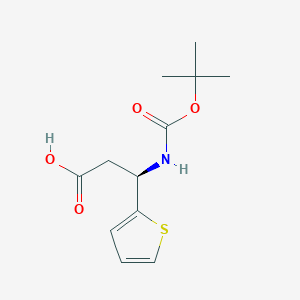

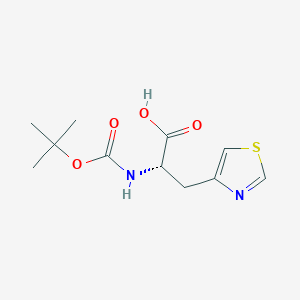

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583803 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76265-69-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Lys(Tfa)-OH in the described solid-phase peptide synthesis strategy?

A1: this compound plays a crucial role in this novel strategy by enabling the incorporation of both a fluorescent tag and a chelating core within the peptide chain during synthesis []. The lysine residue provides a side chain amine group that is orthogonally protected with a trifluoroacetyl (Tfa) group. This allows for selective deprotection of the lysine side chain after the peptide chain assembly, enabling the attachment of a fluorescent tag. Subsequently, the chelating core can be introduced at the N-terminal of the peptide. This strategy simplifies the synthesis process and eliminates the need for additional steps, leading to higher yields and purity of the final bioconjugates [].

Q2: What are the advantages of using this compound in this specific application compared to other similar reagents?

A2: The key advantage of this compound lies in its compatibility with both mild and strong acidic conditions used in solid-phase peptide synthesis []. This is particularly important when synthesizing ligand-targeted conjugates, as the protecting groups for sensitive functionalities on the targeting ligands may require specific deprotection conditions. The Tfa protecting group on the lysine side chain can be selectively removed under mild basic conditions, leaving other acid-sensitive protecting groups intact. This allows for greater flexibility and control during synthesis, making this compound a valuable tool for creating complex bioconjugates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。